Ferrioxalate

Beschreibung

Eigenschaften

IUPAC Name |

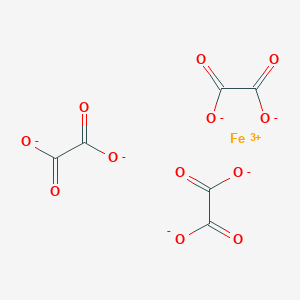

iron(3+);oxalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H2O4.Fe/c3*3-1(4)2(5)6;/h3*(H,3,4)(H,5,6);/q;;;+3/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYJLUEWYCIBBGT-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6FeO12-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14221-47-7 (tri-ammonium salt) | |

| Record name | Ferrioxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015321616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

319.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15321-61-6 | |

| Record name | Ferrioxalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15321-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ferrioxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015321616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to the Photochemical Reactions of Ferrioxalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium ferrioxalate, K₃[Fe(C₂O₄)₃]·3H₂O, is a chemical compound renowned for its high photosensitivity.[1] This property has established it as a primary standard in chemical actinometry, the measurement of photon flux.[1][2] Its application extends beyond actinometry into fields such as atmospheric chemistry, water treatment, and as a model system for understanding metal carboxylate photolysis.[2][3] This guide provides a comprehensive overview of the core photochemical reactions of this compound, detailing the reaction mechanisms, quantitative data, experimental protocols, and visual representations of the key processes.

The foundation of this compound's utility lies in its efficient photoreduction. Upon absorption of a photon, the this compound anion, [Fe(C₂O₄)₃]³⁻, undergoes a reaction where the central iron(III) atom is reduced to iron(II), and an oxalate ligand is oxidized to carbon dioxide.[1][4] This process is characterized by a high quantum yield, which is the efficiency of a photochemical reaction, and is largely insensitive to temperature and concentration.[2]

Core Photochemical Mechanism

The photolysis of the this compound complex is initiated by the absorption of a photon, leading to a ligand-to-metal charge-transfer (LMCT) excited state.[5] The subsequent steps, elucidated through techniques such as flash photolysis and time-resolved spectroscopy, involve an ultrafast intramolecular electron transfer.[5][6]

The primary steps of the reaction are as follows:

-

Photoexcitation: The ground-state this compound complex absorbs a photon, transitioning to an excited LMCT state.[5] [Fe(C₂O₄)₃]³⁻ + hν → *[Fe(C₂O₄)₃]³⁻

-

Intramolecular Electron Transfer: On a sub-picosecond timescale, an electron is transferred from an oxalate ligand to the Fe(III) center. This results in the reduction of iron to Fe(II) and the formation of an oxalate radical anion.[3][7]

-

Radical Decomposition and Further Reactions: The oxalate radical anion is unstable and rapidly decomposes. The subsequent reactions can involve the formation of carbon dioxide radical anions (CO₂•⁻), which can then react with another this compound molecule to produce an additional Fe(II) ion, leading to quantum yields greater than one.[2] The overall reaction is: 2[Fe(C₂O₄)₃]³⁻ + hν → 2Fe²⁺ + 5C₂O₄²⁻ + 2CO₂[8]

Recent studies have provided a more detailed picture of the initial steps, suggesting that following the intramolecular electron transfer, the oxidized oxalate molecule dissociates within approximately 40 picoseconds to form solvated carbon dioxide and a carbon dioxide radical anion.[3][7]

Quantitative Data: Quantum Yields

The quantum yield (Φ) of Fe²⁺ formation is dependent on the wavelength of irradiation. The following table summarizes the accepted quantum yields for a 0.006 M potassium this compound solution.[9] For highly accurate work, it is recommended to consult primary literature for the specific concentration and wavelength being used.[9]

| Wavelength (nm) | Quantum Yield (Φ) of Fe²⁺ Formation |

| 254 | 1.25 |

| 297 | 1.24 |

| 313 | 1.24 |

| 334 | 1.24 |

| 361 | 1.21 |

| 365/6 | 1.26 ± 0.03[10] |

| 405 | 1.14 |

| 436 | 1.11 |

Experimental Protocol: this compound Actinometry

The following is a detailed protocol for determining photon flux using potassium this compound actinometry. All procedures involving the this compound solution must be conducted in a darkroom or under red light to prevent premature photoreduction.[9][11]

Part 1: Synthesis of Potassium this compound (K₃[Fe(C₂O₄)₃]·3H₂O)

-

Preparation of Ferric Hydroxide: In a fume hood, dissolve 3.5 g of ferric chloride (FeCl₃) in 10 mL of distilled water.[9] In a separate beaker, dissolve 4.0 g of potassium hydroxide (KOH) in 50 mL of distilled water.[9] Slowly add the KOH solution to the FeCl₃ solution while stirring continuously to form a reddish-brown precipitate of ferric hydroxide (Fe(OH)₃).[9]

-

Formation and Crystallization of this compound: Decant the supernatant and wash the precipitate several times with hot distilled water. Add a solution of 11 g of potassium oxalate monohydrate in 20 mL of water to the ferric hydroxide precipitate and heat to 40°C. A clear, green solution should form. Filter the solution if necessary. Add 20 mL of ethanol to the filtrate and allow it to cool in the dark. Light green crystals of potassium this compound trihydrate will form.[9]

-

Purification: Recrystallize the product three times from water.[11] Collect the crystals by filtration and dry them in a desiccator in the dark.[11]

Part 2: Preparation of Solutions for Actinometry

-

Actinometer Solution (e.g., 0.006 M or 0.15 M):

-

For a 0.006 M solution : Prepare in a darkroom. The precise method for preparing this concentration from a stock solution can be found in the literature.

-

For a 0.15 M solution : In a darkroom, dissolve 7.37 g of potassium this compound trihydrate in 100 mL of 0.05 M H₂SO₄.[12]

-

Store the solution in a light-proof bottle (e.g., an amber bottle wrapped in aluminum foil) at room temperature. The solution is stable for extended periods if kept in complete darkness.[12]

-

-

1,10-Phenanthroline Solution (0.1% w/v): Dissolve 100 mg of 1,10-phenanthroline monohydrate in 100 mL of deionized water. Gentle warming may be necessary. Store in an amber bottle.[12]

-

Buffer Solution (Sodium Acetate): Dissolve 8.2 g of sodium acetate in 100 mL of deionized water to create a ~1 M solution.[12]

-

Standard Fe²⁺ Solution (for calibration, e.g., 4 x 10⁻⁴ M): Accurately weigh approximately 27.8 mg of ferrous sulfate heptahydrate (FeSO₄·7H₂O). Dissolve it in 10 mL of 0.1 M H₂SO₄ to make a 0.01 M stock solution. Perform a 1:25 dilution by adding 1 mL of this stock to 24 mL of 0.1 M H₂SO₄ to obtain a 4 x 10⁻⁴ M standard solution.[12]

Part 3: Irradiation and Measurement

-

Irradiation: Pipette a known volume of the actinometer solution into the reaction vessel. Irradiate the solution for a precisely measured time. The irradiation time should be short enough to keep the conversion below 10%.[9] A non-irradiated "dark sample" must be run in parallel as a control.[12] Samples can be taken at specific time intervals (e.g., every 5-10 seconds).[11][13]

-

Complexation: Immediately after irradiation, working in the dark, pipette a precise aliquot of the irradiated solution into a volumetric flask. To the same flask, add a sufficient volume of the 1,10-phenanthroline and buffer solutions. For example, for a 1 mL aliquot, add 2 mL of phenanthroline and 1 mL of buffer into a 10 mL flask.[12] Dilute to the mark with deionized water and mix thoroughly.[12] Allow the solution to stand in the dark for at least 30 minutes for the color to fully develop.[9]

-

Spectrophotometric Analysis: Measure the absorbance of the irradiated sample at 510 nm using a spectrophotometer, with the dark sample (treated with phenanthroline and buffer) as the blank.[9]

-

Calibration Curve: Prepare a series of calibration standards by adding known volumes of the 4 x 10⁻⁴ M Fe²⁺ stock solution to volumetric flasks. Add the phenanthroline and buffer solutions, dilute to the mark, and measure their absorbance at 510 nm. Plot absorbance versus Fe²⁺ concentration to create a calibration curve.[12]

Part 4: Calculation of Photon Flux

-

Calculate the concentration of Fe²⁺ formed using the calibration curve and the absorbance of the irradiated sample.

-

Calculate the total moles of Fe²⁺ formed in the irradiated volume.

-

Calculate the moles of photons absorbed using the quantum yield (Φ) for the specific wavelength of light used (from the table above). Moles of photons = Moles of Fe²⁺ / Φ

-

Calculate the Photon Flux in einsteins per second (einstein s⁻¹), where one einstein is one mole of photons.[12] Photon Flux = Moles of photons / irradiation time (s)

Conclusion

The photochemical reactions of this compound provide a robust and well-characterized system for quantitative photochemistry. Its high sensitivity and broad spectral applicability make it an invaluable tool for researchers in various scientific disciplines. A thorough understanding of the underlying photochemical mechanisms and adherence to detailed experimental protocols are crucial for obtaining accurate and reproducible results in the determination of photon flux and quantum yields. This guide serves as a foundational resource for professionals leveraging the unique photochemical properties of this compound in their research and development endeavors.

References

- 1. Potassium this compound - Wikipedia [en.wikipedia.org]

- 2. A chronological review of photochemical reactions of this compound at the molecular level: New insights into an old story [ccspublishing.org.cn]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. escholarship.org [escholarship.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. hepatochem.com [hepatochem.com]

- 12. benchchem.com [benchchem.com]

- 13. hepatochem.com [hepatochem.com]

A Technical Guide to the Photochemistry of Ferrioxalate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core photochemical mechanisms of the ferrioxalate complex, a cornerstone of chemical actinometry and a subject of significant interest in various photochemical applications. This document provides a comprehensive overview of the intricate photochemical pathways, detailed experimental protocols for its synthesis and use, and a consolidated summary of quantitative data to support rigorous scientific investigation.

Core Photochemical Mechanisms

The photochemistry of the tris(oxalato)ferrate(III) ion, commonly known as this compound, is characterized by a light-induced intramolecular redox reaction. Upon absorption of a photon, the ferric iron (Fe³⁺) center is reduced to ferrous iron (Fe²⁺), while an oxalate ligand is oxidized.[1][2] This process is remarkably efficient, exhibiting high quantum yields, and is largely independent of temperature, concentration, and light intensity, making it an excellent chemical actinometer.[3][4]

The overall, simplified photochemical reaction can be represented as:

2 [Fe(C₂O₄)₃]³⁻ + hν → 2 Fe²⁺ + 5 C₂O₄²⁻ + 2 CO₂ [1]

However, the mechanism is more complex, involving a series of primary photochemical and subsequent thermal (dark) reactions.

Primary Photochemical Process

The initial event following the absorption of a photon is a ligand-to-metal charge transfer (LMCT).[1][5] An electron is transferred from an oxalate ligand to the Fe(III) center. There has been historical debate regarding the precise sequence of events at the molecular level, with two main competing theories:

-

Intramolecular Electron Transfer Precedes Dissociation : This now widely supported view suggests that an ultrafast intramolecular electron transfer occurs first, forming an Fe(II) complex and an oxalate radical anion ([C₂O₄]•⁻).[3][6]

-

Dissociation Precedes Electron Transfer : An earlier theory proposed that the dissociation of an Fe-O bond or a C-C bond in the oxalate ligand occurs before the electron transfer.[3]

Recent studies using advanced spectroscopic techniques like time-resolved X-ray absorption spectroscopy and femtosecond infrared spectroscopy have provided strong evidence for the initial electron transfer mechanism.[3][6]

The primary photochemical step can be depicted as:

*[Fe³⁺(C₂O₄)₃]³⁻ + hν → [Fe³⁺(C₂O₄)₃]³⁻ → [Fe²⁺(C₂O₄)₂(C₂O₄•⁻)]³⁻

Subsequent Thermal Reactions

Following the primary photo-event, a series of thermal reactions occur, leading to the final products. The unstable oxalate radical anion (C₂O₄•⁻) rapidly decomposes:

[C₂O₄]•⁻ → CO₂ + [CO₂]•⁻

The carbon dioxide radical anion ([CO₂]•⁻) is a potent reducing agent and can reduce another this compound molecule, which explains why the quantum yield of Fe²⁺ formation can exceed unity.[1][3]

[Fe³⁺(C₂O₄)₃]³⁻ + [CO₂]•⁻ → [Fe²⁺(C₂O₄)₃]⁴⁻ + CO₂

This secondary reaction contributes to the overall high efficiency of the this compound actinometer. The photolysis of this compound is also a significant source of various reactive oxygen species (ROS), such as superoxide and hydroxyl radicals, particularly in atmospheric and aqueous environmental chemistry.[3]

Quantitative Data: Quantum Yields

The quantum yield (Φ) for the formation of Fe²⁺ in the this compound system is dependent on the wavelength of the incident light. The following table summarizes reported quantum yields at various wavelengths.

| Wavelength (nm) | Quantum Yield (Φ) of Fe²⁺ Formation | This compound Concentration (mol/L) |

| 253.7 | 1.38 ± 0.03 | Not Specified |

| 254 | 1.25 | 0.006 |

| 297 | 1.24 | 0.006 |

| 313 | 1.24 | 0.006 |

| 363.8 | 1.283 ± 0.023 | 0.006 |

| 365/366 | 1.26 ± 0.03 | Not Specified |

| 406.7 | 1.188 ± 0.012 | 0.006 |

| 457.9 | 0.845 ± 0.011 | 0.15 |

Note: The data presented is a compilation from various sources.[4][7][8][9][10] It is recommended to consult the original literature for specific experimental conditions.

Experimental Protocols

Accurate and reproducible results in this compound photochemistry hinge on meticulous experimental procedures. The following sections provide detailed methodologies for the synthesis of potassium this compound and its application in actinometry.

Synthesis of Potassium Tris(oxalato)ferrate(III) Trihydrate (K₃[Fe(C₂O₄)₃]·3H₂O)

Caution: This procedure should be performed in a darkroom or under red light to prevent premature decomposition of the light-sensitive product.[11][12] Wear appropriate personal protective equipment (PPE), as oxalic acid and its salts are toxic.[13]

Method 1: From Ferric Chloride [13][14][15]

-

Preparation of Ferric Hydroxide:

-

Dissolve 3.5 g of ferric chloride (FeCl₃) in 10 mL of deionized water.

-

In a separate beaker, dissolve 4.0 g of potassium hydroxide (KOH) in 50 mL of deionized water.

-

Slowly add the KOH solution to the FeCl₃ solution with constant stirring to precipitate reddish-brown ferric hydroxide (Fe(OH)₃).

-

Filter the precipitate using a funnel and wash it with hot deionized water.

-

-

Formation of the Complex:

-

In another beaker, prepare a solution by dissolving 4.0 g of oxalic acid (H₂C₂O₄) and 5.5 g of potassium oxalate (K₂C₂O₄) in 100 mL of deionized water.

-

Gradually add the freshly prepared ferric hydroxide precipitate to this solution while stirring continuously. The precipitate will dissolve, forming a green solution.

-

Filter the solution to remove any insoluble impurities.

-

-

Crystallization:

-

Transfer the green filtrate to a china dish and gently heat to concentrate the solution until the point of crystallization is reached.

-

Cool the solution in an ice bath for about an hour to induce crystallization.

-

Collect the resulting light green crystals of K₃[Fe(C₂O₄)₃]·3H₂O by filtration.

-

Wash the crystals with a small amount of ethanol and dry them between filter papers. Store the final product in a dark, dry place.

-

Method 2: From Ferrous Ammonium Sulfate [1][16]

-

Preparation of Ferrous Oxalate:

-

Dissolve approximately 5 g of ferrous ammonium sulfate hexahydrate in 15 mL of deionized water containing a few drops of 3 M sulfuric acid.

-

Add 25 mL of 1 M oxalic acid solution and heat the mixture to boiling while stirring.

-

Allow the yellow precipitate of ferrous oxalate to settle, then decant the supernatant.

-

Wash the precipitate with hot deionized water.

-

-

Oxidation and Complex Formation:

-

Add 10 mL of saturated potassium oxalate solution to the ferrous oxalate precipitate and heat to 40°C.

-

While maintaining the temperature, add 10 mL of 6% hydrogen peroxide (H₂O₂) dropwise with stirring to oxidize Fe²⁺ to Fe³⁺. A brown precipitate of Fe(OH)₃ may form.

-

Heat the solution to boiling.

-

Add 8 mL of 1 M oxalic acid to dissolve the precipitate, resulting in a clear green solution.

-

-

Crystallization:

-

Filter the hot solution if necessary.

-

Cool the filtrate and add 10 mL of ethanol to precipitate the green crystals.

-

Collect, wash, and dry the crystals as described in Method 1.

-

This compound Actinometry Protocol

This procedure quantifies the amount of Fe²⁺ produced upon irradiation, which is then used to calculate the photon flux.[4][11][13]

-

Preparation of Solutions:

-

Actinometer Solution: Prepare a solution of K₃[Fe(C₂O₄)₃] of a known concentration (e.g., 0.006 M or 0.15 M) in dilute sulfuric acid (e.g., 0.1 N H₂SO₄). This solution must be prepared in the dark and stored in a light-proof container.[11]

-

Phenanthroline Solution: Prepare a 0.1% (w/v) solution of 1,10-phenanthroline in water.

-

Buffer Solution: Prepare a buffer solution of sodium acetate and sulfuric acid to maintain an appropriate pH for complexation.

-

-

Irradiation:

-

Pipette a known volume of the actinometer solution into a suitable reaction vessel (e.g., a quartz cuvette).

-

Keep an identical volume of the solution in the dark as a blank.

-

Irradiate the sample solution with a monochromatic light source for a precisely measured time. The extent of the reaction should be kept low (typically <10% conversion) to ensure the incident light intensity remains constant.[13]

-

-

Analysis:

-

After irradiation, take a precise aliquot of both the irradiated solution and the dark blank.

-

Add the phenanthroline solution and the buffer solution to each aliquot.

-

Dilute to a known final volume with deionized water.

-

Allow the solutions to stand in the dark for at least 30 minutes to ensure complete formation of the red-orange tris(1,10-phenanthroline)iron(II) complex, [Fe(phen)₃]²⁺.[13]

-

Measure the absorbance of the irradiated sample at 510 nm using a spectrophotometer, with the dark blank as the reference.[11]

-

-

Calculation of Photon Flux:

-

Using a calibration curve prepared with known concentrations of Fe²⁺, determine the moles of Fe²⁺ formed in the irradiated sample.

-

The photon flux (I₀) in einsteins per second can be calculated using the following formula: I₀ = (moles of Fe²⁺ formed) / (Φ * t * f) where:

-

Φ is the quantum yield at the irradiation wavelength.

-

t is the irradiation time in seconds.

-

f is the fraction of light absorbed by the solution.

-

-

Visualizations

The following diagrams illustrate the key photochemical pathways and a generalized workflow for this compound actinometry.

References

- 1. benchchem.com [benchchem.com]

- 2. Potassium this compound - Wikipedia [en.wikipedia.org]

- 3. A chronological review of photochemical reactions of this compound at the molecular level: New insights into an old story [ccspublishing.org.cn]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. escholarship.org [escholarship.org]

- 7. pubs.aip.org [pubs.aip.org]

- 8. Determination of the quantum yield of the this compound and KI/KIO3 actinometers and a method for the calibration of radiometer detectors | NIST [nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. 2024.sci-hub.se [2024.sci-hub.se]

- 11. hepatochem.com [hepatochem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. byjus.com [byjus.com]

- 15. Preparation of Potassium Ferric Oxalate: Step-by-Step Guide [vedantu.com]

- 16. holowiki.org [holowiki.org]

An In-depth Technical Guide to the Thermal Decomposition of Potassium Ferrioxalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal decomposition of potassium tris(oxalato)ferrate(III) trihydrate, K₃[Fe(C₂O₄)₃]·3H₂O. The document details the multi-stage decomposition process under inert (nitrogen), oxidizing (air), and reducing (hydrogen) atmospheres. Key quantitative data from thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are summarized in structured tables for comparative evaluation. Detailed experimental protocols for the synthesis of the complex and its thermal analysis are provided. Furthermore, signaling pathways and experimental workflows are visually represented using Graphviz (DOT language) diagrams to facilitate a deeper understanding of the underlying chemical transformations.

Introduction

Potassium tris(oxalato)ferrate(III), commonly known as potassium ferrioxalate, is a coordination complex with the formula K₃[Fe(C₂O₄)₃]. It typically exists as a trihydrate, K₃[Fe(C₂O₄)₃]·3H₂O, which forms vibrant lime green crystals. The thermal decomposition of this complex is a subject of significant interest due to its relevance in the synthesis of nanoscale materials, including iron oxides and metallic iron, which have applications in catalysis and materials science.[1]

The decomposition process is a multi-step phenomenon initiated by dehydration, followed by an intramolecular redox reaction where the iron(III) center is reduced to iron(II), and the oxalate ligand is oxidized.[1] The nature and composition of the final products are critically dependent on the gaseous atmosphere under which the decomposition is conducted.[2][3] This guide elucidates the distinct decomposition pathways in nitrogen, air, and hydrogen atmospheres, providing a detailed examination of the reaction mechanisms and products.

Thermal Decomposition Pathways

The thermal decomposition of potassium this compound trihydrate proceeds through a series of well-defined stages. The initial step in all atmospheres is the loss of the three molecules of water of crystallization. Following dehydration, the decomposition of the anhydrous complex, K₃[Fe(C₂O₄)₃], is highly influenced by the surrounding atmosphere.

Decomposition in an Inert Atmosphere (Nitrogen)

In a nitrogen atmosphere, the decomposition of the anhydrous complex begins with an internal redox reaction, yielding potassium ferrooxalate (K₂[Fe(C₂O₄)₂]), potassium oxalate (K₂C₂O₄), and carbon dioxide.[1] Further heating leads to the decomposition of these intermediates. The final solid products at approximately 550°C are a mixture of potassium carbonate (K₂CO₃) and metallic iron (Fe).[2][3] The gaseous products evolved during the decomposition are primarily carbon monoxide (CO) and carbon dioxide (CO₂).[3]

Decomposition in an Oxidizing Atmosphere (Air)

When the decomposition is carried out in air, the initial dehydration and reduction of the iron center are followed by the oxidation of the iron(II) intermediates. The presence of oxygen leads to the formation of iron(III) oxide (Fe₂O₃) as the final iron-containing product.[2][3] The other major solid product is potassium carbonate (K₂CO₃).[3] The gaseous products are, again, CO and CO₂.

Decomposition in a Reducing Atmosphere (Hydrogen)

In a hydrogen atmosphere, the decomposition pathway is similar to that in nitrogen. The initial dehydration is followed by the reduction of the iron complex. The reducing environment ensures that the final iron product is metallic iron (Fe).[2][3] The other solid product is potassium carbonate (K₂CO₃).[3] The gaseous products evolved are CO and CO₂.

Quantitative Data Presentation

The following tables summarize the quantitative data obtained from thermogravimetric (TG) and differential thermal analysis (DTA) of potassium this compound trihydrate under different atmospheres. The data is primarily sourced from the work of Mohamed et al. (2000).[3]

| Decomposition Stage | Temperature Range (°C) | Peak Temperature (°C) (DTA) | Mass Loss (%) | Solid Products | Gaseous Products |

| Dehydration | Ambient - 150 | 67.7 (endo), 94.0 (endo) | ~11.0 | K₃[Fe(C₂O₄)₃] | H₂O |

| Initial Decomposition | 240 - 300 | 289.0 (exo) | ~9.8 | K₂[Fe(C₂O₄)₂], K₂C₂O₄ | CO₂ |

| Intermediate Decomposition I | 300 - 345 | 329.0 (DTG peak) | ~7.5 | Intermediate K-Fe-Oxalate species | CO, CO₂ |

| Intermediate Decomposition II | 345 - 407 | 396.6 (endo) | ~6.8 | Intermediate K-Fe-Oxalate species | CO, CO₂ |

| Final Decomposition | 407 - 550 | 430.3 (endo) | ~7.9 | K₂CO₃, Fe | CO |

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Solid Products | Gaseous Products |

| Dehydration | Ambient - 150 | ~11.0 | K₃[Fe(C₂O₄)₃] | H₂O |

| Decomposition | 200 - 550 | ~31.8 | K₂CO₃, Fe₂O₃ | CO, CO₂ |

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Solid Products | Gaseous Products |

| Dehydration | Ambient - 150 | ~11.0 | K₃[Fe(C₂O₄)₃] | H₂O |

| Decomposition | 250 - 550 | ~38.0 | K₂CO₃, Fe | CO, CO₂ |

Experimental Protocols

Synthesis of Potassium Tris(oxalato)ferrate(III) Trihydrate

This protocol is adapted from established laboratory procedures.

Materials:

-

Ferric chloride hexahydrate (FeCl₃·6H₂O)

-

Potassium oxalate monohydrate (K₂C₂O₄·H₂O)

-

Distilled water

-

Acetone

Procedure:

-

Dissolve 4.4 g of FeCl₃·6H₂O in a minimal amount of cold distilled water (approximately 10-15 mL) in a beaker.

-

In a separate beaker, dissolve 9.0 g of K₂C₂O₄·H₂O in approximately 30 mL of hot distilled water.

-

Slowly add the ferric chloride solution to the warm potassium oxalate solution while stirring continuously.

-

Cool the resulting green solution in an ice bath to induce crystallization.

-

Collect the precipitated lime green crystals of K₃[Fe(C₂O₄)₃]·3H₂O by vacuum filtration.

-

Wash the crystals with a small amount of cold distilled water, followed by a wash with acetone.

-

Allow the crystals to air-dry in a dark place to prevent photoreduction.

Thermogravimetric and Differential Thermal Analysis (TG-DTA)

This is a general protocol for the thermal analysis of potassium this compound.

Instrumentation:

-

A simultaneous TG-DTA or TGA/DSC instrument.

-

Alumina or platinum crucibles.

-

Nitrogen, air, and hydrogen gas cylinders with appropriate regulators.

Procedure:

-

Calibrate the instrument for temperature and mass according to the manufacturer's instructions.

-

Place approximately 5-10 mg of the finely ground K₃[Fe(C₂O₄)₃]·3H₂O sample into a crucible.

-

Place the crucible onto the sample holder in the instrument's furnace.

-

Purge the furnace with the desired gas (nitrogen, air, or hydrogen) at a constant flow rate (e.g., 50 mL/min) for a sufficient time to ensure a stable atmosphere.

-

Heat the sample from ambient temperature to approximately 600°C at a constant heating rate (e.g., 10°C/min).

-

Record the mass loss (TG) and the temperature difference between the sample and a reference (DTA) as a function of temperature.

-

Analyze the resulting curves to determine the temperature ranges, peak temperatures, and mass losses for each decomposition step.

Visualizations

Experimental Workflow

Thermal Decomposition Pathway in Different Atmospheres

Conclusion

The thermal decomposition of potassium tris(oxalato)ferrate(III) trihydrate is a complex process that is highly sensitive to the surrounding atmosphere. In an inert (nitrogen) or reducing (hydrogen) atmosphere, the decomposition yields potassium carbonate and metallic iron as the final solid products. In contrast, in an oxidizing atmosphere (air), the final products are potassium carbonate and iron(III) oxide. This guide has provided a detailed overview of these decomposition pathways, supported by quantitative data and experimental protocols. The provided visualizations offer a clear representation of the experimental workflow and the chemical transformations involved. This comprehensive information is intended to be a valuable resource for researchers and professionals working in fields where the controlled thermal decomposition of coordination complexes is of importance.

References

potassium ferrioxalate crystal structure

An In-depth Technical Guide to the Crystal Structure of Potassium Ferrioxalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of potassium this compound, a coordination complex with significant applications in actinometry and as a precursor for advanced materials. This document details the crystallographic parameters of both its anhydrous and trihydrated forms, outlines the experimental protocols for its synthesis and structural determination, and presents a visual representation of the synthesis workflow.

Crystal Structure and Polymorphism

Potassium this compound, with the chemical formula K₃[Fe(C₂O₄)₃], is known to exist in two primary forms: an anhydrous salt and a trihydrate. These forms exhibit distinct crystal structures, which are crucial for understanding their physical and chemical properties.

Anhydrous Potassium this compound (K₃[Fe(C₂O₄)₃])

The anhydrous form of potassium this compound crystallizes in a chiral cubic system.[1][2] This structure is characterized by a three-dimensional network of distorted octahedral tris(oxalato)ferrate(III) anions interconnected by potassium cations.[1][2] The iron(III) center is in a high-spin state.[2]

Potassium this compound Trihydrate (K₃[Fe(C₂O₄)₃]·3H₂O)

The more common form, potassium this compound trihydrate, crystallizes in the monoclinic system.[3][4][5][6][7] The structure consists of [Fe(C₂O₄)₃]³⁻ octahedral anions, potassium cations, and water molecules.[5][6] These components are linked through a network of potassium ions and hydrogen bonds, forming a three-dimensional supramolecular structure.[5] The iron(III) center is in a high-spin state with a distorted octahedral geometry, coordinated by three bidentate oxalate ligands.[3][4]

A cation-deficient form, K₂.₇₂[Fe(C₂O₄)₃]·3.17H₂O, has also been reported to crystallize in the same monoclinic space group.[3]

Data Presentation: Crystallographic Parameters

The crystallographic data for both the anhydrous and trihydrated forms of potassium this compound, as determined by single-crystal X-ray diffraction, are summarized below for easy comparison.

Table 1: Crystallographic Data for Anhydrous Potassium this compound

| Parameter | Value |

| Empirical Formula | C₆FeK₃O₁₂[1] |

| Formula Weight | 437.20 g/mol [1] |

| Crystal System | Cubic[1][2] |

| Space Group | P4₁32[1][2] |

| Unit Cell Dimensions | a = 13.5970(2) Å[1][2] |

| Volume (V) | 2514.1(1) ų[1] |

| Z | 4[1][2] |

| Calculated Density | Not specified |

Table 2: Crystallographic Data for Potassium this compound Trihydrate

| Parameter | Value (Source 1)[4] | Value (Source 2)[5] | Value (Source 3)[6][7] |

| Empirical Formula | K₃[Fe(C₂O₄)₃]·3H₂O | K₃[Fe(C₂O₄)₃]·3H₂O | K₃[Fe(C₂O₄)₃]·3H₂O |

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c | P2₁/c |

| Unit Cell Dimensions | a = 7.7573 Å | a = 7.7422(10) Å | a = 7.762(1) Å |

| b = 19.8655 Å | b = 19.9168(10) Å | b = 19.937(3) Å | |

| c = 10.3489 Å | c = 10.3457(10) Å | c = 10.353(1) Å | |

| β = 107.946° | β = 107.846(10)° | β = 107.75(1)° | |

| Volume (V) | Not specified | 1518.5(3) ų | Not specified |

| Z | Not specified | 4 | Not specified |

Experimental Protocols

Synthesis of Potassium this compound Trihydrate

A common method for the synthesis of potassium this compound trihydrate involves the reaction of ferric chloride, potassium hydroxide, and oxalic acid.[8]

Protocol:

-

Preparation of Ferric Hydroxide: A solution of potassium hydroxide is slowly added to a solution of ferric chloride with constant stirring to produce a brown precipitate of ferric hydroxide.[8] The precipitate is then filtered and washed with hot water.[8]

-

Formation of the Complex: The freshly prepared ferric hydroxide precipitate is added to a solution of potassium oxalate and oxalic acid.[8] The mixture is stirred until the precipitate dissolves completely, resulting in a green solution.

-

Crystallization: The green solution is filtered to remove any insoluble impurities and then concentrated by heating.[8] Upon cooling, green crystals of potassium ferric oxalate trihydrate are formed.[8]

-

Purification: The crystals are collected by filtration, washed with ethyl alcohol, and dried.[8]

An alternative synthesis involves the reaction of iron(III) sulfate, barium oxalate, and potassium oxalate in water.[9] The barium sulfate precipitate is filtered off, and the potassium this compound is crystallized from the solution.[9]

Crystal Structure Determination

The determination of the crystal structure of potassium this compound is primarily achieved through single-crystal X-ray diffraction.[2][3][5][10]

Methodology:

-

Crystal Selection: A suitable single crystal of potassium this compound is mounted on a goniometer head.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected using a detector. Data is typically collected at a controlled temperature.

-

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. The structural model is then refined to achieve the best possible fit with the experimental data.

Visualization of Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of potassium this compound trihydrate.

Caption: Synthesis workflow for potassium this compound trihydrate.

References

- 1. Tripotassium Trioxalatoferrate|K3[Fe(C2O4)3] Supplier [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. ijirset.com [ijirset.com]

- 4. Potassium this compound | 5936-11-8 | Benchchem [benchchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. byjus.com [byjus.com]

- 9. Potassium this compound - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide on the Stability of the Ferrioxalate Complex in Solution

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of the ferrioxalate complex, formally known as tris(oxalato)ferrate(III), in solution. A thorough understanding of its stability is critical for its application in various fields, including chemical actinometry, nanoparticle synthesis, and photochemical studies. This document details the factors influencing its stability, quantitative stability data, and relevant experimental protocols.

Introduction to the this compound Complex

The this compound complex, with the chemical formula [Fe(C₂O₄)₃]³⁻, is a coordination compound where a central iron(III) ion is coordinated to three bidentate oxalate ligands.[1][2] In solution, it typically exists as a salt with a counter-ion, most commonly potassium (K₃[Fe(C₂O₄)₃]), and appears as a vibrant green solution.[2][3] While the complex is notably stable in the dark, its high sensitivity to light is a defining characteristic and the foundation of its primary applications.[1][2]

Factors Affecting Stability

The stability of the this compound complex in solution is predominantly influenced by two key factors: light and temperature. The pH of the solution also plays a role in its overall stability and speciation.

2.1 Photochemical Stability

The most significant factor governing the stability of the this compound complex is its photosensitivity.[1][2] Upon absorption of light, particularly in the UV-visible range, the complex undergoes a rapid intramolecular redox reaction.[4][5] This process involves the transfer of an electron from an oxalate ligand to the iron(III) center, resulting in the reduction of iron(III) to iron(II) and the oxidative decomposition of the oxalate ligand to carbon dioxide (CO₂).[1][2][4]

The overall photochemical reaction can be summarized as: 2[Fe(C₂O₄)₃]³⁻ + hν → 2Fe(C₂O₄)₂²⁻ + C₂O₄²⁻ + 2CO₂[6]

This high quantum yield and sensitivity to light make potassium this compound an excellent chemical actinometer, a system used for measuring the number of photons in a beam.[4][7] It is reported to be over 1000 times more sensitive than the previously used uranyl oxalate.[1][2]

2.2 Thermal Stability

In the absence of light, the this compound complex exhibits considerable thermal stability. Solutions of its potassium and sodium salts can be heated to nearly 100 °C for extended periods without significant decomposition.[1] The thermal decomposition of the solid, hydrated salt, such as potassium this compound trihydrate (K₃[Fe(C₂O₄)₃]·3H₂O), occurs in distinct stages. The water of hydration is lost at around 113 °C, and the anhydrous salt decomposes at higher temperatures (around 296 °C).[2][8]

2.3 Effect of pH

While less critical than light exposure, pH can influence the stability of the this compound complex. Under highly acidic conditions, the complex can be protonated, and at very high pH values, the iron may precipitate as ferric hydroxide. The Fenton and photo-Fenton processes, which can involve this compound, are known to be pH-dependent, typically operating under acidic conditions.[9]

Quantitative Stability Data

The stability of the this compound complex can be described by its stability constant and its photochemical quantum yield.

3.1 Stability Constant

The overall stability constant (log K) for the formation of the ferric oxalate complex has been determined using pH-metry.

| Parameter | Value | Method |

| Overall Stability Constant (log K) | 11.90 | pH-metry |

| Free Energy of Formation (ΔG) | -6.8359 x 10⁴ J K⁻¹ mol⁻¹ | Calculated |

Data from a study on iron(III) plant-based oxalato complex formation.[10]

The large positive value of the stability constant and the negative free energy of formation indicate that the formation of the complex is spontaneous and that the complex is thermodynamically stable in the absence of light.[10]

3.2 Photochemical Quantum Yield

The quantum yield (Φ) for the formation of Fe(II) upon irradiation is a critical parameter for actinometry. It is defined as the number of Fe(II) ions formed per photon absorbed. The quantum yield of the this compound actinometer is known to be largely independent of temperature, concentration, and light intensity.[7]

| Wavelength (nm) | Quantum Yield (Φ) of Fe²⁺ formation | This compound Concentration (mol/L) |

| 253.7 | 1.25 | 0.006 |

| 297 | 1.24 | 0.006 |

| 313 | 1.24 | 0.006 |

| 365/366 | 1.26 ± 0.03 | Not Specified |

| 406.7 | 1.188 ± 0.012 | 0.006 |

| 457.9 | 0.845 ± 0.011 | 0.15 |

Compiled from various scientific sources.[7]

Experimental Protocols

4.1 Synthesis of Potassium this compound Trihydrate (K₃[Fe(C₂O₄)₃]·3H₂O)

This protocol is based on the reaction of ferric chloride with potassium oxalate.

Materials:

-

Ferric chloride (FeCl₃)

-

Potassium oxalate monohydrate (K₂C₂O₄·H₂O)

-

Distilled water

-

Beakers

-

Stirring rod

-

Filtration apparatus (Buchner funnel, filter paper, vacuum flask)

-

Ethanol

Procedure:

-

In a dark or under red light environment, prepare a 1.5 M aqueous solution of ferric chloride.[11]

-

Prepare a 1.5 M aqueous solution of potassium oxalate monohydrate.[11]

-

Slowly add the ferric chloride solution to the potassium oxalate solution with constant stirring. A green precipitate of potassium this compound will form.[12][13]

-

Allow the mixture to stand for approximately 30 minutes to ensure complete precipitation.[11]

-

Filter the green crystals using a Buchner funnel and wash them with distilled water to remove any soluble impurities.[12][13]

-

Perform recrystallization by dissolving the crystals in a minimum amount of hot water and allowing them to cool slowly. This step can be repeated to improve purity.[11]

-

Wash the final crystals with ethanol to facilitate drying and then dry them in a desiccator or between folds of filter paper, protected from light.[11][12]

4.2 this compound Actinometry: Quantification of Fe(II)

This protocol describes the determination of the amount of Fe(II) produced after irradiation of a this compound solution, a key step in measuring light intensity.

Materials:

-

Potassium this compound solution (typically 0.006 M in 0.05 M H₂SO₄)

-

1,10-Phenanthroline solution (0.1% w/v in water)

-

Buffer solution (e.g., sodium acetate)

-

Spectrophotometer

-

Cuvettes

-

Light source for irradiation

Procedure:

-

Preparation of Actinometric Solution: Prepare a solution of potassium this compound in dilute sulfuric acid. This solution is light-sensitive and should be handled in a dark room or under red light.[11]

-

Irradiation: Place a known volume of the actinometric solution in a cuvette and irradiate it with the light source for a precisely measured time. Keep an identical, non-irradiated solution as a blank.[7]

-

Complexation: After irradiation, take a precise aliquot of both the irradiated solution and the blank. To each, add the 1,10-phenanthroline solution and the buffer solution. The 1,10-phenanthroline will form a stable, intensely colored red-orange complex with the Fe(II) ions produced during photoreduction.[11][14]

-

Spectrophotometric Measurement: Allow the solutions to stand in the dark for a sufficient time for the complex to fully form. Then, measure the absorbance of the complex in the irradiated sample at its absorption maximum (typically around 510 nm) using the blank to zero the spectrophotometer.[7][11][14]

-

Calculation: Use a previously prepared calibration curve of absorbance versus Fe(II) concentration (using a standard ferrous ammonium sulfate solution) to determine the concentration of Fe(II) formed. From this, the number of photons absorbed can be calculated using the known quantum yield.[14]

Visualizing Pathways and Workflows

5.1 Photochemical Decomposition Pathway of this compound

The following diagram illustrates the key steps in the photochemical decomposition of the this compound complex.

5.2 Experimental Workflow for this compound Actinometry

This diagram outlines the general workflow for using this compound actinometry to measure light intensity.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Potassium this compound - Wikipedia [en.wikipedia.org]

- 3. scribd.com [scribd.com]

- 4. A chronological review of photochemical reactions of this compound at the molecular level: New insights into an old story [ccspublishing.org.cn]

- 5. A chronological review of photochemical reactions of this compound at the molecular level: New insights into an old story [ccspublishing.org.cn]

- 6. analogyou.wordpress.com [analogyou.wordpress.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. pH effect on OH radical production in photo/ferrioxalate system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. hepatochem.com [hepatochem.com]

- 12. byjus.com [byjus.com]

- 13. Preparation of Potassium Ferric Oxalate: Step-by-Step Guide [vedantu.com]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Tris(oxalato)ferrate(III) Anion: Properties and Characteristics

For Researchers, Scientists, and Drug Development Professionals

The tris(oxalato)ferrate(III) anion, [Fe(C₂O₄)₃]³⁻, is a coordination complex of significant interest in various fields of chemistry and physics. Its unique photochemical, magnetic, and structural properties have led to its application in actinometry, as a precursor for magnetic materials, and in educational settings to demonstrate principles of coordination chemistry. This guide provides a comprehensive overview of the anion's core properties, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Synthesis and Structure

The [Fe(C₂O₄)₃]³⁻ anion is typically synthesized as a salt with a counter-ion, most commonly potassium, forming potassium tris(oxalato)ferrate(III) trihydrate, K₃[Fe(C₂O₄)₃]·3H₂O. This complex is known for its vibrant lime green crystalline structure.[1]

The synthesis generally involves the reaction of an iron(III) salt with an oxalate source. A common method is the reaction between ferric chloride and potassium oxalate.[2] Another approach involves the preparation of iron(III) hydroxide, which is then dissolved in oxalic acid and neutralized with a potassium base.[3]

Structurally, the [Fe(C₂O₄)₃]³⁻ anion features a central iron(III) ion in a distorted octahedral coordination environment.[4] The iron center is bonded to three bidentate oxalate ligands, with each oxalate ion coordinating to the iron atom through two oxygen atoms.[4] This coordination results in a chiral complex, capable of existing as two non-superimposable mirror images (enantiomers), designated as Δ (delta) and Λ (lambda).[1]

Experimental Protocol: Synthesis of Potassium Tris(oxalato)ferrate(III) Trihydrate

This protocol outlines a common laboratory procedure for the synthesis of K₃[Fe(C₂O₄)₃]·3H₂O.[2][5]

Materials:

-

Ferric chloride hexahydrate (FeCl₃·6H₂O)

-

Potassium oxalate monohydrate (K₂C₂O₄·H₂O)

-

Distilled water

-

Beakers

-

Heating plate/stirrer

-

Ice bath

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Prepare the Potassium Oxalate Solution: Dissolve a measured amount of potassium oxalate monohydrate in hot distilled water in a beaker with stirring. For example, dissolve approximately 9.0 g of K₂C₂O₄·H₂O in 30 mL of distilled water.[5]

-

Prepare the Ferric Chloride Solution: In a separate beaker, dissolve a stoichiometric amount of ferric chloride hexahydrate in a minimum amount of cold distilled water. For instance, dissolve 4.4 g of FeCl₃·6H₂O in 10-15 mL of cold water.[5]

-

Formation of the Complex: Slowly add the ferric chloride solution to the warm potassium oxalate solution while stirring continuously.

-

Crystallization: Cool the resulting green solution in an ice bath to induce the crystallization of the potassium tris(oxalato)ferrate(III) trihydrate. It is advisable to perform this step away from direct, strong light due to the photosensitivity of the complex.[5]

-

Isolation and Purification: Collect the green crystals by vacuum filtration. Wash the crystals with a cold 1:1 mixture of water and ethanol to remove impurities.[6]

-

Drying: Dry the crystals by pressing them between filter papers or in a desiccator.

Logical Relationship: Synthesis of K₃[Fe(C₂O₄)₃]·3H₂O

References

The Light Sensitivity of Ferrioxalate Solutions: A Technical Guide for Researchers

An in-depth examination of the photochemical properties of ferrioxalate solutions, their application in actinometry, and the experimental protocols for their use.

The light sensitivity of this compound solutions, particularly potassium this compound, is a cornerstone of quantitative photochemistry. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles, experimental methodologies, and critical data associated with the photochemical behavior of these solutions. The high quantum yield and broad spectral sensitivity of potassium this compound make it an invaluable tool for the accurate determination of photon flux, a critical parameter in photochemical and photobiological studies.[1][2][3]

Core Principles of this compound Photochemistry

The underlying principle of the this compound actinometer is the photoreduction of the iron(III) in the this compound complex to iron(II) upon absorption of light.[1] This process is a ligand-to-metal charge transfer (LMCT) excitation.[4][5] The overall photochemical reaction for the potassium this compound actinometer can be summarized as follows:

2 [Fe(C₂O₄)₃]³⁻ + hν → 2 Fe²⁺ + 5 C₂O₄²⁻ + 2 CO₂[2]

Upon exposure to light, particularly in the UV and visible regions (~250 nm to 580 nm), the Fe(III) center is reduced to Fe(II), while an oxalate ligand is oxidized.[1][6][7] The initial step is an intramolecular electron transfer from the ligand to the Fe(III) ion, forming a primary radical complex.[8] This is followed by a series of reactions involving radical intermediates, ultimately leading to the formation of stable Fe(II) ions and carbon dioxide.[3][8] The amount of Fe²⁺ produced is then quantified spectrophotometrically by forming a stable, intensely colored complex with 1,10-phenanthroline.[1]

The quantum yield (Φ) of Fe²⁺ formation is a critical parameter and is dependent on the wavelength of irradiation.[1] For a 0.006 M potassium this compound solution, the quantum yields have been well-characterized and are summarized in the table below.[1] It is important to note that the quantum yield can exhibit some dependence on the concentration of the actinometer solution, especially at higher concentrations.[1]

Quantitative Data: Quantum Yield of Fe²⁺ Formation

| Wavelength (nm) | Quantum Yield (Φ) of Fe²⁺ Formation |

| 254 | 1.25 |

| 313 | 1.24 |

| 334 | 1.23 |

| 365/366 | 1.26 ± 0.03 |

| 405 | 1.14 |

| 436 | 1.01 |

| 480 | 0.94 |

| 510 | 0.15 |

| 546 | < 0.01 |

Note: The quantum yield values are for a 0.006 M potassium this compound solution and may vary slightly with concentration and experimental conditions.[1][9][10] For highly accurate work, confirming the quantum yield from primary literature for the specific concentration and wavelength is recommended.[1]

Experimental Protocols

Accurate and reproducible results in this compound actinometry hinge on meticulous experimental execution. The following sections provide detailed protocols for the synthesis of potassium this compound and its application in determining photon flux. All procedures involving this compound solutions must be performed in the dark or under red light to prevent premature decomposition.[1][11]

Synthesis of Potassium this compound (K₃[Fe(C₂O₄)₃]·3H₂O)

This protocol describes a common and reliable method for synthesizing the light-sensitive potassium this compound crystals starting from ferric chloride.[1]

Materials:

-

Ferric chloride (FeCl₃)

-

Potassium oxalate monohydrate (K₂C₂O₄·H₂O)

-

Distilled or deionized water

-

Ethanol

-

Beakers, conical flasks, graduated cylinders

-

Glass stirring rod

-

Funnel and filter paper

-

Heating mantle or hot plate

Procedure:

-

Prepare a 1.5 M aqueous solution of ferric chloride. For example, dissolve 12.16 g of FeCl₃ in 50 mL of water.

-

Prepare a 1.5 M aqueous solution of potassium oxalate. For example, dissolve 41.45 g of K₂C₂O₄·H₂O in 150 mL of water.[11]

-

Slowly add the ferric chloride solution to the potassium oxalate solution while stirring continuously. A green solution of the potassium this compound complex will form.[6]

-

After 30 minutes, filter the solid off and recrystallize it 3 times in 50 ml of water.[11]

-

To induce crystallization, cool the solution in an ice bath for 30-60 minutes.[6]

-

Collect the precipitated bright green crystals by vacuum filtration using a Büchner funnel.[6]

-

Store the resulting solid in an amber vial and place it in a desiccator overnight.[11] The resulting solid can be stored for months.[11]

This compound Actinometry Protocol

This protocol details the steps for preparing the necessary solutions and performing the actinometry experiment to determine the photon flux of a light source.

1. Preparation of Reagents:

-

Actinometer Solution (e.g., 0.006 M): Dissolve 0.2947 g of potassium this compound trihydrate (K₃[Fe(C₂O₄)₃]·3H₂O) in 100 mL of 0.05 M H₂SO₄.[2] This solution must be prepared in the dark and stored in a dark bottle wrapped in aluminum foil.[2][11]

-

1,10-Phenanthroline Solution (0.1% or 0.2% w/v): Dissolve 0.1 g or 0.2 g of 1,10-phenanthroline in 100 mL of distilled water.[2][11] Gentle warming may be required.

-

Buffer Solution (Sodium Acetate/Sulfuric Acid): Dissolve 8.2 g of sodium acetate in 10 mL of 1.0 M H₂SO₄ and dilute to 100 mL with distilled water.[1]

-

Standard Fe²⁺ Solution (for calibration, e.g., 4 x 10⁻⁴ M): Accurately weigh approximately 0.111 g of ferrous ammonium sulfate hexahydrate (Mohr's salt) and dissolve it in 100 mL of 0.1 M H₂SO₄ in a 250 mL volumetric flask. This creates a stock solution that can be diluted to the desired working concentration.[1]

2. Calibration Curve Preparation:

-

Prepare a series of standard solutions of known Fe²⁺ concentrations from the standard Fe²⁺ stock solution.[6]

-

To each standard, add the 1,10-phenanthroline solution and the buffer solution in the same proportions that will be used for the irradiated samples.[6]

-

Allow the solutions to stand in the dark for at least 30 minutes for the color to fully develop.[1][6]

-

Measure the absorbance of each standard at 510 nm using a UV-Vis spectrophotometer.[1][6]

-

Construct a Beer-Lambert calibration curve of absorbance versus Fe²⁺ concentration.[6]

3. Irradiation and Measurement:

-

Work in a darkroom or under red light.[6]

-

Pipette a known volume of the actinometer solution into the reaction vessel (e.g., a quartz cuvette).[2]

-

Keep an identical volume of the actinometer solution in a separate, identical vessel in complete darkness to serve as the "dark" or "blank" sample.[1]

-

Irradiate the sample solution for a precisely measured period. The irradiation time should be short enough to ensure that the conversion is less than 10%.[1]

-

After irradiation, take a known aliquot of the irradiated solution and the blank solution.[2]

-

To each aliquot, add a specific volume of the 1,10-phenanthroline solution and the buffer solution.[2]

-

Dilute the solutions to a known final volume with distilled water and mix thoroughly.[2]

-

Allow the solutions to develop in the dark for at least 30 minutes.[1][2]

-

Measure the absorbance of the irradiated and blank solutions at 510 nm.[2] The absorbance of the blank should be negligible.[2]

4. Calculation of Photon Flux:

The number of moles of Fe²⁺ formed can be determined from the calibration curve. The photon flux (I₀) in moles of photons per unit time (e.g., Einstein/s) can then be calculated using the following equation:

I₀ = n_Fe²⁺ / (Φ_act * t * f)[2]

Where:

-

n_Fe²⁺ is the number of moles of Fe²⁺ produced.

-

Φ_act is the quantum yield of the actinometer at the irradiation wavelength.[2]

-

t is the irradiation time in seconds.[2]

-

f is the fraction of light absorbed by the actinometer solution (f = 1 - 10⁻ᴬ, where A is the absorbance of the solution at the irradiation wavelength).[2]

Visualizations

Photochemical Reaction Pathway of this compound

Caption: Photochemical reaction pathway of this compound upon light absorption.

Experimental Workflow for this compound Actinometry

Caption: Step-by-step workflow for determining photon flux using this compound actinometry.

Factors Affecting this compound Light Sensitivity

Caption: Key experimental parameters influencing the light sensitivity of this compound solutions.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. A chronological review of photochemical reactions of this compound at the molecular level: New insights into an old story [ccspublishing.org.cn]

- 4. Ultrafast photoelectron spectroscopy of photoexcited aqueous this compound - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP02872C [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.aip.org [pubs.aip.org]

- 10. researchgate.net [researchgate.net]

- 11. hepatochem.com [hepatochem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Quantum Yield of Ferrioxalate Photoreduction

The photoreduction of the potassium this compound complex is a cornerstone of quantitative photochemistry. Its high sensitivity and broad spectral applicability have established it as one of the most widely used chemical actinometers for determining photon flux.[1] An accurate understanding of its quantum yield—the efficiency of the photochemical process—is essential for characterizing photosensitive compounds, optimizing photochemical reactions in drug development, and elucidating fundamental photochemical mechanisms.[2] This guide provides a comprehensive overview of the this compound actinometer, including its underlying mechanism, wavelength-dependent quantum yields, and detailed experimental protocols.

The Mechanism of Photoreduction

The overall photochemical reaction for the potassium this compound actinometer is:

2 [Fe(C₂O₄)₃]³⁻ + hν → 2 Fe²⁺ + 5 C₂O₄²⁻ + 2 CO₂[2]

The process is initiated by the absorption of a photon, which leads to an internal electron transfer from an oxalate ligand to the Fe(III) center, a process known as ligand-to-metal charge transfer (LMCT).[3][4] This photoreduction of Fe(III) to Fe(II) is followed by a series of thermal reactions that result in a quantum yield for Fe²⁺ formation that can exceed one.[5][6]

The primary photodissociation of this compound involves the cleavage of the Fe-O bond and the C-C bond in the oxalate ligand.[5] This leads to the formation of key radical intermediates, such as C₂O₄˙⁻ or CO₂˙⁻.[3][5] These highly reactive radical anions can then react with another this compound complex, leading to the formation of an additional Fe(II) ion and contributing to a total quantum yield greater than one.[5] The process can be summarized in the following key steps:

-

Photoexcitation : The this compound complex absorbs a photon, promoting an electron from a ligand-centered orbital to a metal-centered orbital.

-

Intramolecular Electron Transfer : An electron is transferred from an oxalate ligand to the Fe(III) center, forming a transient Fe(II) species and an oxalate radical.

-

Ligand Dissociation : The complex then dissociates, releasing Fe(II), oxalate ions, and a radical intermediate (C₂O₄˙⁻ or CO₂˙⁻).

-

Secondary Reaction : The radical intermediate reacts with another this compound complex, reducing a second Fe(III) ion to Fe(II) and producing CO₂.

// Invisible edge for layout C -> E [style=invis]; }

Caption: Mechanism of this compound photoreduction.

Quantum Yield Data

The quantum yield (Φ) of Fe²⁺ formation is dependent on the wavelength of irradiation. It is crucial to use the appropriate value for the specific experimental conditions to ensure accurate photon flux measurements.[2] The quantum yield is relatively constant in the UV region but decreases at longer wavelengths in the visible spectrum.

| Wavelength (nm) | Quantum Yield (Φ) of Fe²⁺ Formation | This compound Concentration (M) | Reference |

| 254 | 1.25 | 0.006 | [2] |

| 270-365 | 1.24 | Not Specified | [7] |

| 280-400 | 1.25 to 1.20 | Not Specified | [8] |

| 363.8 | 1.283 ± 0.023 | 0.006 | [6] |

| 365/6 | 1.26 ± 0.03 | Not Specified | [9] |

| 406.7 | 1.188 ± 0.012 | 0.006 | [6] |

| 436 | 1.14 | 0.006 | [2] |

| 457.9 | 0.845 ± 0.011 | 0.15 | [6] |

| 480 | 0.94 | Not Specified | [10] |

| 509 | 0.86 | 0.15 | [2] |

| 546 | 0.15 | 0.15 | [2] |

| 577 | <0.01 | 0.15 | [2] |

Experimental Protocol: this compound Actinometry

This protocol details the steps for determining photon flux using potassium this compound actinometry. All procedures involving the handling of the this compound solution should be performed in a darkroom or under red light to prevent premature photoreduction.[1][2]

Part 1: Synthesis of Potassium this compound (K₃[Fe(C₂O₄)₃]·3H₂O)

-

Prepare Solutions : Prepare a 1.5 M aqueous solution of ferric chloride (FeCl₃) and a 1.5 M aqueous solution of potassium oxalate (K₂C₂O₄).[11]

-

Mixing : In the dark, slowly add the FeCl₃ solution to the potassium oxalate solution with continuous stirring. A precipitate of potassium this compound will form.[2][11]

-

Crystallization : Allow the mixture to stand for approximately 30 minutes to an hour to ensure complete precipitation.[11]

-

Filtration and Purification : Collect the light green crystals by filtration. Recrystallize the solid multiple times from hot water to achieve high purity.[1][11]

-

Drying and Storage : Dry the crystals in a desiccator overnight. Store the purified solid in a dark vial, where it can be kept for months.[11]

Part 2: Preparation of Solutions

-

Actinometer Solution (e.g., 0.006 M) : Dissolve the required amount of synthesized K₃[Fe(C₂O₄)₃]·3H₂O in 0.05 M sulfuric acid (H₂SO₄). For example, to prepare 100 mL of a 0.006 M solution, dissolve 0.2947 g of the crystals in 100 mL of 0.05 M H₂SO₄. Store this solution in a dark bottle wrapped in aluminum foil and prepare it fresh for use.[2]

-

Phenanthroline Solution : Prepare a 0.1% to 0.2% (w/v) solution of 1,10-phenanthroline in water.[2][10]

-

Buffer Solution : Prepare a sodium acetate buffer by mixing sodium acetate (CH₃COONa) and sulfuric acid.[2][11]

Part 3: Irradiation and Measurement

-

Sample Preparation : Pipette a known volume of the actinometer solution into the photoreaction vessel (e.g., a quartz cuvette). Prepare an identical sample to be kept in complete darkness as a blank.[1]

-

Irradiation : Irradiate the sample for a precisely measured time (t). The duration should be short enough to keep the total conversion below 10% to prevent inner filter effects from the products.[1][2]

-

Complexation : After irradiation, take a known aliquot from both the irradiated sample and the dark (blank) sample. To each aliquot, add the 1,10-phenanthroline solution and the buffer solution. Dilute to a final known volume with distilled water.[1]

-

Color Development : Allow the solutions to stand in the dark for at least 30 minutes for the stable, intensely colored ferroin complex ([Fe(phen)₃]²⁺) to form.[1]

-

Spectrophotometry : Measure the absorbance of the irradiated sample at 510 nm using a UV-Vis spectrophotometer, with the dark sample as the reference blank.[1][10]

// Nodes A [label="Prepare Actinometer Solution\n(K₃[Fe(C₂O₄)₃] in H₂SO₄)"]; B [label="Prepare Blank (Dark Sample) and\nIrradiation Sample"]; C [label="Irradiate Sample for Time (t)\nin Photoreactor"]; D [label="Take Aliquots from Both\nIrradiated and Blank Samples"]; E [label="Add Phenanthroline and\nBuffer Solution"]; F [label="Dilute to Final Volume (V₃)"]; G [label="Allow Color Development\n(in Dark, >30 min)"]; H [label="Measure Absorbance (A)\nat 510 nm"]; I [label="Calculate Moles of Fe²⁺\nand Photon Flux"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; }

Caption: Experimental workflow for this compound actinometry.

Part 4: Calculation of Photon Flux

The number of moles of Fe²⁺ formed (n_Fe²⁺) can be calculated using the Beer-Lambert law:

n_Fe²⁺ = (A * V) / (ε * l)

Where:

-

A is the measured absorbance of the ferroin complex.

-

V is the final volume of the solution after adding reagents.[2]

-

ε is the molar absorptivity of the ferroin complex, which is 11,100 M⁻¹cm⁻¹ at 510 nm.[2][8]

-

l is the path length of the cuvette (typically 1 cm).[2]

The photon flux (I₀), in moles of photons per unit time (Einstein/s), can then be determined using the following equation:

I₀ = n_Fe²⁺ / (Φ_act * t * f)

Where:

-

n_Fe²⁺ is the moles of Fe²⁺ formed.

-

Φ_act is the quantum yield of the actinometer at the irradiation wavelength (from the table above).[2]

-

t is the irradiation time in seconds.[2]

-

f is the fraction of light absorbed by the solution, calculated as f = 1 - 10⁻ᴬ, where A is the absorbance of the actinometer solution at the irradiation wavelength.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. scilearn.sydney.edu.au [scilearn.sydney.edu.au]

- 5. A chronological review of photochemical reactions of this compound at the molecular level: New insights into an old story [ccspublishing.org.cn]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. analogyou.wordpress.com [analogyou.wordpress.com]

- 8. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 9. pubs.aip.org [pubs.aip.org]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. hepatochem.com [hepatochem.com]

Ferrioxalate as a Tunable Source of Reactive Oxygen Species: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the photochemical generation of Reactive Oxygen Species (ROS) using ferrioxalate, detailing the underlying chemistry, experimental protocols for generation and quantification, and implications for cellular signaling pathways relevant to biomedical research and drug discovery.

Executive Summary

The this compound complex, particularly potassium this compound (K₃[Fe(C₂O₄)₃]·3H₂O), is a highly photosensitive coordination compound that serves as a versatile and quantifiable source of reactive oxygen species (ROS) upon exposure to light. This technical guide provides a comprehensive overview of the principles governing this compound photochemistry and its application in generating controlled oxidative stress for experimental purposes. Detailed methodologies for the synthesis of potassium this compound, the execution of photochemical reactions to produce ROS, and the subsequent quantification of various ROS species are presented. Furthermore, this guide elucidates the impact of this compound-induced ROS on critical cellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways, which are of significant interest in drug development and disease modeling. The inclusion of structured data tables, detailed experimental protocols, and visual diagrams of workflows and signaling cascades aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound as a tool for investigating the roles of ROS in biological and chemical systems.

Core Principles of this compound Photochemistry and ROS Generation

The utility of this compound as an ROS source stems from its efficient photochemistry. Upon absorption of a photon, typically in the UV-A to blue light range (250-500 nm), the this compound anion, [Fe(C₂O₄)₃]³⁻, undergoes a ligand-to-metal charge transfer (LMCT). This process involves the transfer of an electron from an oxalate ligand to the central iron(III) ion, resulting in the reduction of iron to its ferrous state (Fe²⁺) and the formation of an oxalate radical anion (C₂O₄⁻•).[1]

The primary photochemical reaction can be summarized as:

[Fe³⁺(C₂O₄)₃]³⁻ + hν → [Fe²⁺(C₂O₄)₂(C₂O₄⁻•)]³⁻

This initial step triggers a cascade of secondary reactions that lead to the generation of various reactive oxygen species. The oxalate radical anion is unstable and can decompose to form a carbon dioxide radical anion (CO₂⁻•) and a molecule of carbon dioxide (CO₂).

C₂O₄⁻• → CO₂⁻• + CO₂

In the presence of molecular oxygen (O₂), the carbon dioxide radical anion can transfer an electron to O₂, generating a superoxide radical anion (O₂⁻•).[2]

CO₂⁻• + O₂ → CO₂ + O₂⁻•

The superoxide radical can then undergo dismutation to form hydrogen peroxide (H₂O₂) and oxygen. Furthermore, the photogenerated Fe²⁺ can participate in Fenton-like reactions with hydrogen peroxide, either added exogenously or formed in situ, to produce highly reactive hydroxyl radicals (•OH).[3]

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

This series of reactions makes the this compound system a versatile source for generating a cocktail of ROS, including superoxide, hydrogen peroxide, and hydroxyl radicals. The production of these species can be controlled by modulating experimental parameters such as the concentration of this compound, the intensity and wavelength of the light source, and the presence of oxygen and hydrogen peroxide.

Quantitative Data on this compound Photolysis and ROS Generation

The efficiency of the photochemical processes involving this compound is often described by the quantum yield (Φ), which is the number of moles of a specific product formed per mole of photons absorbed.

Quantum Yield of Fe²⁺ Formation

The quantum yield of Fe²⁺ formation from this compound photolysis is well-characterized and known to be dependent on the wavelength of irradiation. This property makes this compound a widely used chemical actinometer for measuring photon flux.

| Wavelength (nm) | Quantum Yield (Φ) of Fe²⁺ Formation | This compound Concentration (M) | Reference |

| 254 | 1.25 | 0.006 | [2] |

| 366 | 1.21 | 0.006 | [2] |

| 405 | 1.14 | 0.006 | [2] |

| 436 | 1.01 | 0.006 | [2] |

| 509 | 0.86 | 0.006 | [2] |

Quantum Yield of Hydroxyl Radical (•OH) Formation

The quantum yield of hydroxyl radical formation in the Fe(III)-oxalate photosystem has been determined under various conditions. This is a critical parameter for applications where •OH is the desired primary oxidant.

| pH | Excitation Wavelength (nm) | [Fe³⁺] (M) | [Oxalate] (M) | Quantum Yield (Φ) of •OH | Reference |

| 3.0 | 313 | 1 x 10⁻⁴ | 5 x 10⁻⁴ | 0.08 | [4] |

| 5.0 | 313 | 1 x 10⁻⁴ | 5 x 10⁻⁴ | 0.12 | [4] |

| 7.0 | 313 | 1 x 10⁻⁴ | 5 x 10⁻⁴ | 0.15 | [4] |

| 3.0 | 365 | 1 x 10⁻⁴ | 5 x 10⁻⁴ | 0.07 | [4] |

| 5.0 | 365 | 1 x 10⁻⁴ | 5 x 10⁻⁴ | 0.10 | [4] |

| 7.0 | 365 | 1 x 10⁻⁴ | 5 x 10⁻⁴ | 0.12 | [4] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of potassium this compound, its use in generating ROS for various applications, and the subsequent quantification of the generated ROS.

Synthesis of Potassium this compound (K₃[Fe(C₂O₄)₃]·3H₂O)

This protocol describes a common and reliable method for synthesizing potassium this compound crystals.[5][6]

Materials:

-

Ferric chloride (FeCl₃)

-

Potassium oxalate monohydrate (K₂C₂O₄·H₂O)

-

Distilled or deionized water

-

Ethanol

-

Beakers, conical flasks, graduated cylinders

-

Glass stirring rod

-

Funnel and filter paper

-

Heating mantle or hot plate

Procedure:

-

In a 250 mL beaker, dissolve 3.5 g of ferric chloride in 10 mL of distilled water.

-

In a separate beaker, dissolve a 3:1 molar excess of potassium oxalate monohydrate in warm distilled water.

-

Slowly, and with constant stirring, add the ferric chloride solution to the potassium oxalate solution. A green solution of the potassium this compound complex will form.

-

To induce crystallization, cool the solution in an ice bath for 30-60 minutes.

-

Collect the precipitated bright green crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold distilled water, followed by a small amount of cold ethanol to aid in drying.

-

Dry the crystals in a desiccator, protected from light. The resulting solid can be stored for months in a dark container.

Generation of ROS for In Vitro Oxidative Stress Studies

This protocol provides a general framework for inducing oxidative stress in cell cultures using this compound photolysis. The specific concentrations and irradiation times should be optimized for the cell type and experimental endpoint.

Materials:

-

Potassium this compound solution (prepared fresh in sterile, buffered saline, e.g., PBS or HBSS, and protected from light)

-

Adherent or suspension cells in culture

-

Light source with a defined wavelength and intensity (e.g., UV-A lamp, LED array)

-

Cell culture plates (e.g., 96-well, 24-well)

Procedure:

-

Seed cells in appropriate culture plates and allow them to adhere or reach the desired density.

-

Prepare a stock solution of potassium this compound in a sterile, physiologically compatible buffer. The final concentration to be added to the cells will typically range from 10 µM to 1 mM, and should be determined empirically.

-

Remove the culture medium from the cells and wash with sterile PBS or HBSS.

-

Add the this compound solution to the cells.

-

Immediately expose the cells to a light source of a specific wavelength (e.g., 365 nm) and intensity for a defined period. The duration of irradiation will depend on the desired level of oxidative stress and should be optimized.

-

Following irradiation, remove the this compound solution and wash the cells with sterile buffer.

-

Add fresh culture medium and incubate the cells for the desired time before performing downstream assays (e.g., cell viability, apoptosis, analysis of signaling pathways).

-